molecular formula C9H4Cl2O2 B6204721 5,7-dichloro-1-benzofuran-2-carbaldehyde CAS No. 23145-15-5

5,7-dichloro-1-benzofuran-2-carbaldehyde

Cat. No. B6204721
CAS RN: 23145-15-5
M. Wt: 215.03 g/mol
InChI Key: MIIRMTCUUGENPA-UHFFFAOYSA-N
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Description

5,7-dichloro-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 23145-15-5 . It has a molecular weight of 215.03 and its IUPAC name is this compound . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4Cl2O2/c10-6-1-5-2-7 (4-12)13-9 (5)8 (11)3-6/h1-4H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 126-127 degrees Celsius . It is typically in the form of a powder .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-dichloro-1-benzofuran-2-carbaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2,4-dichlorophenol", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-hydroxybenzaldehyde is reacted with 2,4-dichlorophenol in the presence of sodium hydroxide to form 5,7-dichloro-1-benzofuran.", "Step 2: The resulting product from step 1 is then oxidized using sulfuric acid to form 5,7-dichloro-1-benzofuran-2-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is then reacted with acetic anhydride in the presence of sodium acetate to form the corresponding acylated product.", "Step 5: The acylated product is then hydrolyzed using sodium hydroxide to form 5,7-dichloro-1-benzofuran-2-carboxylic acid.", "Step 6: The carboxylic acid is then decarboxylated using sodium bicarbonate to form 5,7-dichloro-1-benzofuran-2-aldehyde.", "Step 7: The aldehyde is then purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

23145-15-5

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4Cl2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H

InChI Key

MIIRMTCUUGENPA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Cl)C=O

Purity

95

Origin of Product

United States

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